molecular formula C19H15ClN6O2S B6483013 2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1014027-31-6

2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6483013
CAS No.: 1014027-31-6
M. Wt: 426.9 g/mol
InChI Key: FECQMRFUURJMIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly for investigating enzyme inhibition and ion channel modulation. This molecule integrates a benzenesulfonamide group, a well-established pharmacophore known to inhibit carbonic anhydrase (CA) isozymes . The aberrant activity of these enzymes is linked to various disorders, making them targets for therapeutic interventions . The core structure also features a pyridazine ring substituted with a 1H-pyrazole moiety. The pyrazole-pyridazine hybrid structure is characterized by significant planarity and the capacity for intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets . Furthermore, structural analogs of this compound, specifically benzenesulfonamide derivatives, have been identified as potent sodium channel inhibitors, with research highlighting their potential for the treatment of neuropathic and inflammatory pain . Given its hybrid structure, this compound serves as a valuable chemical tool for researching new inhibitors for carbonic anhydrases, sodium channels, and other biological targets. It is offered for research and further manufacturing use only and is strictly not intended for human or veterinary use.

Properties

IUPAC Name

2-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN6O2S/c20-16-4-1-2-5-17(16)29(27,28)25-15-8-6-14(7-9-15)22-18-10-11-19(24-23-18)26-13-3-12-21-26/h1-13,25H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECQMRFUURJMIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Features
Target Compound: 2-Chloro-N-(4-{[6-(1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Phenyl)Benzene-1-Sulfonamide Likely C19H14ClN6O2S* ~440 (estimated) Chlorine (benzene), pyrazole (pyridazine substituent) Aromatic heterocycles; sulfonamide linkage
2-Chloro-N-{3-[6-(Piperidin-1-yl)Pyridazin-3-yl]Phenyl}Benzene-1-Sulfonamide C21H21ClN4O2S 428.9 Piperidine (aliphatic amine) instead of pyrazole Larger aliphatic substituent; increased steric bulk
2-Fluoro-N-(4-{[6-(3-Methyl-1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Phenyl)Benzene-1-Sulfonamide C20H17FN6O2S 424.5 Fluorine (benzene), methyl group (pyrazole) Enhanced electronegativity (F); lipophilic methyl group
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide C31H23F2N5O4S 589.1 Chromen-2-yl and fluorophenyl groups; pyrazolo-pyrimidine core Extended π-system; higher molecular weight

*Estimated based on structural analogy to and .

Key Observations:
  • The fluorine and methyl groups in enhance electronegativity and lipophilicity, respectively, which may influence membrane permeability or binding affinity .
  • Molecular Weight and Complexity :

    • The chromen-2-yl derivative () has a significantly higher molecular weight (589.1 vs. ~440), suggesting reduced bioavailability but possibly enhanced target specificity due to its extended aromatic system .

Q & A

Q. What computational methods predict metabolic liabilities of this compound?

  • ADMET Prediction :
  • CYP3A4 Metabolism : Pyridazine ring oxidation (major pathway) identified via docking scores (Glide XP GScore < –8.5) .
  • Mitigation Strategy : Introduce electron-withdrawing groups (e.g., –CF₃) at pyridazine C4 to reduce oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.